molecular formula C23H22FN5O2 B2575037 N-(4-fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226436-78-7

N-(4-fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2575037
CAS No.: 1226436-78-7
M. Wt: 419.46
InChI Key: BNKGHKIKUVLHJL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetically derived small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a central 1,2,3-triazole core linked to a p-tolyloxazole moiety, is characteristic of compounds designed to interact with the ATP-binding sites of various protein kinases. The oxazole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of potent and selective kinase inhibitors . This compound is utilized primarily as a chemical tool in biochemical assays to probe intracellular signaling pathways and elucidate the complex roles of specific kinases in disease models, especially in oncology. Researchers value this compound for its potential to modulate key cellular processes such as proliferation and survival, providing critical insights for target validation and lead compound identification in drug discovery pipelines . Its investigation is strictly confined to laboratory research to advance the understanding of cellular signaling mechanisms.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-14-4-8-18(9-5-14)23-26-20(16(3)31-23)13-29-15(2)21(27-28-29)22(30)25-12-17-6-10-19(24)11-7-17/h4-11H,12-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKGHKIKUVLHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The triazole ring is known for its role in various biological processes and interactions with biomolecules.

Synthesis

The synthesis of this compound has been achieved through various methods, often involving multicomponent reactions that allow for the efficient construction of the triazole framework along with the oxazole moiety.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported were as low as 0.03 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae, indicating potent antibacterial activity.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.03
Streptococcus pneumoniae0.06
Escherichia coli0.12

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that this compound can induce apoptosis in cancer cell lines at specific concentrations. Notably, it has been tested against leukemia cell lines, showing IC50 values in the micromolar range.

The proposed mechanism of action involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and repair, making them viable targets for antimicrobial agents.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly.
  • Case Study on Cancer Cell Lines : In a series of experiments conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated selective cytotoxicity with minimal effects on normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Physical and Spectroscopic Properties

Compound Name Structural Features Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR/MS) Reference
Target Compound Triazole-oxazole-carboxamide with 4-fluorobenzyl and p-tolyl groups Not reported N/A N/A N/A
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) Pyrazole-carboxamide with 4-fluorophenyl and cyano groups 181–183 71 δ 7.51–7.21 (m, 9H); MS: 421.0 [M+H]+
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Triazole-pyrazole-thiazole hybrid with chloro and fluorophenyl groups Not reported High Planar conformation (crystallographic data)
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide with 4-fluorobenzyl and 3-methylphenyl groups Not reported N/A InChIKey: QGADNYCAEXMNTD-UHFFFAOYSA-N

Key Observations:

Substituent Effects on Melting Points: The presence of fluorine (e.g., 3d, mp 181–183°C) correlates with higher melting points compared to non-fluorinated analogs (e.g., 3a, mp 133–135°C), likely due to increased dipole interactions . The p-tolyl group in the target compound may reduce crystallinity compared to chlorophenyl analogs (e.g., compound 4), which exhibit planar conformations conducive to packing .

Synthetic Yields :

  • Carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling (as in ) typically achieve yields of 60–71% . The target compound’s synthesis may follow similar efficiency.

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Structural Modifications Biological Activity Reference
Triazole-oxazole hybrids Chlorophenyl, fluorophenyl substituents Antimicrobial (e.g., vs. S. aureus)
Pyrazole-carboxamides 4-Cyano, 4-fluorophenyl groups Kinase inhibition (hypothesized)
Thiazole-triazole hybrids Chloro/fluoro substitution on aryl rings DNA gyrase inhibition

Key Trends:

  • Fluorine’s Role : Fluorinated analogs (e.g., 3d, compound 4) often exhibit enhanced metabolic stability and target binding due to fluorine’s electronegativity and small atomic radius .
  • Hydrophobic Groups : The p-tolyl group in the target compound may mimic the activity of 4-methylphenyl or chlorophenyl moieties in antimicrobial scaffolds .

Q & A

Basic: What are the recommended synthetic routes for N-(4-fluorobenzyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

Triazole Core Formation : Use a Huisgen cycloaddition between an azide (e.g., sodium azide) and an alkyne precursor to construct the 1,2,3-triazole ring .

Oxazole Subunit Integration : Condense 5-methyl-2-(p-tolyl)oxazole-4-carbaldehyde with a methylamine derivative under acidic conditions to introduce the oxazole moiety .

Coupling Reactions : Amide bond formation between the triazole-carboxylic acid and 4-fluorobenzylamine using coupling agents like EDC/HOBt in anhydrous DMF .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 2 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR tyrosine kinase) to identify mechanistic pathways .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., solvent polarity, temperature, catalyst loading). For example, DMF improves solubility in coupling reactions compared to THF .
  • Catalyst Screening : Test palladium or copper catalysts for cycloaddition efficiency. Cu(I)-TBTA complexes enhance regioselectivity in Huisgen reactions .
  • In-Line Monitoring : Employ HPLC-MS to track intermediates and minimize side products during reflux steps .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
  • Purity Verification : Re-purify the compound via preparative HPLC (>98% purity) to exclude impurities affecting results .
  • Structural Confirmation : Compare 19^19F NMR or X-ray data with literature to rule out batch-specific isomerization .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase domain) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to recombinant proteins .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics to identify perturbed pathways in treated cells .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br) or electron-donating (OCH3_3) groups at the benzyl position.
  • Bioactivity Correlation : Tabulate IC50_{50} values against structural features (see example table below) :
Substituent on OxazoleIC50_{50} (μM) – HeLaLogP
-CH3_312.3 ± 1.22.8
-CF3_38.7 ± 0.93.5
-OCH3_315.6 ± 1.52.2

Advanced: What methodologies assess stability and degradation under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor degradation via UPLC-PDA at 254 nm .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .
  • Solid-State Stability : Store under ICH guidelines (25°C/60% RH) and analyze crystallinity changes via PXRD .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for IP/IV administration .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) to enhance bioavailability .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) via slurry experiments to improve aqueous solubility .

Advanced: What computational tools predict metabolite profiles?

Answer:

  • In Silico Metabolism : Use GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., CYP450-mediated oxidation of fluorobenzyl group) .
  • Molecular Dynamics (MD) : Simulate liver microsome interactions with GROMACS to prioritize lab testing for high-risk metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.